
1,3-Di(octanoyloxy)propan-2-yl (Z)-octadec-9-enoate
Descripción general
Descripción
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
El 1,3-Dioctanoyl-2-Oleoyl-rac-glicerol se puede sintetizar a través de reacciones de esterificación que involucran glicerol y los ácidos grasos respectivos. El proceso normalmente implica los siguientes pasos:
Esterificación: El glicerol reacciona con ácido octanoico y ácido oleico en presencia de un catalizador como ácido sulfúrico o ácido p-toluenosulfónico. La reacción se lleva a cabo bajo condiciones de reflujo para asegurar una esterificación completa.
Purificación: El producto resultante se purifica utilizando técnicas como cromatografía en columna o recristalización para obtener el compuesto puro.
Métodos de Producción Industrial
En un entorno industrial, la producción de 1,3-Dioctanoyl-2-Oleoyl-rac-glicerol puede implicar procesos de esterificación a gran escala utilizando reactores continuos. El uso de enzimas inmovilizadas como catalizadores también se puede emplear para mejorar la eficiencia y la selectividad de la reacción.
Análisis De Reacciones Químicas
Tipos de Reacciones
El 1,3-Dioctanoyl-2-Oleoyl-rac-glicerol sufre varias reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar para formar los derivados de ácido graso correspondientes.
Hidrólisis: En presencia de agua y un catalizador ácido o básico, los enlaces éster se pueden hidrolizar para producir glicerol y los ácidos grasos respectivos.
Transesterificación: El compuesto puede sufrir reacciones de transesterificación con otros alcoholes para formar diferentes ésteres.
Reactivos y Condiciones Comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.
Hidrólisis: La hidrólisis ácida se puede llevar a cabo utilizando ácido clorhídrico, mientras que la hidrólisis básica se puede realizar utilizando hidróxido de sodio.
Transesterificación: El metanol o el etanol se pueden usar como alcoholes en presencia de un catalizador básico como metóxido de sodio.
Principales Productos Formados
Oxidación: Derivados de ácidos grasos como ácido octanoico y ácido oleico.
Hidrólisis: Glicerol, ácido octanoico y ácido oleico.
Transesterificación: Diferentes ésteres dependiendo del alcohol utilizado.
Aplicaciones Científicas De Investigación
El 1,3-Dioctanoyl-2-Oleoyl-rac-glicerol tiene una amplia gama de aplicaciones en la investigación científica:
Química: Utilizado como un compuesto modelo para estudiar el comportamiento y las interacciones de los lípidos.
Biología: Employed in studies related to lipid metabolism and enzyme activity.
Medicina: Investigado por su posible papel en sistemas de administración de fármacos y como componente en formulaciones a base de lípidos.
Industria: Utilizado en el desarrollo de cosméticos y suplementos nutricionales.
Mecanismo De Acción
El mecanismo de acción del 1,3-Dioctanoyl-2-Oleoyl-rac-glicerol implica su interacción con las vías del metabolismo de los lípidos. Puede ser hidrolizado por lipasas para liberar ácidos grasos y glicerol, que luego se utilizan en varios procesos metabólicos. El compuesto también puede interactuar con las membranas celulares, influyendo en su fluidez y función.
Comparación Con Compuestos Similares
Compuestos Similares
1,2-Dioctanoyl-rac-glicerol: Contiene ácido octanoico en las posiciones sn-1 y sn-2.
1-Oleoyl-rac-glicerol: Contiene ácido oleico en la posición sn-1.
Singularidad
El 1,3-Dioctanoyl-2-Oleoyl-rac-glicerol es único debido a su disposición específica de ácidos grasos, que imparte propiedades físicas y químicas distintas. Esta disposición permite interacciones específicas con enzimas y membranas celulares, lo que lo hace valioso en varias aplicaciones de investigación.
Propiedades
IUPAC Name |
1,3-di(octanoyloxy)propan-2-yl (Z)-octadec-9-enoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H68O6/c1-4-7-10-13-14-15-16-17-18-19-20-21-22-25-28-31-37(40)43-34(32-41-35(38)29-26-23-11-8-5-2)33-42-36(39)30-27-24-12-9-6-3/h17-18,34H,4-16,19-33H2,1-3H3/b18-17- | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQMIKCLTKVMFHY-ZCXUNETKSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OC(COC(=O)CCCCCCC)COC(=O)CCCCCCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)OC(COC(=O)CCCCCCC)COC(=O)CCCCCCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H68O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
608.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Hexadecanoic acid, 2-hydroxy-3-[(1-oxotetradecyl)oxy]propyl ester](/img/structure/B3026135.png)
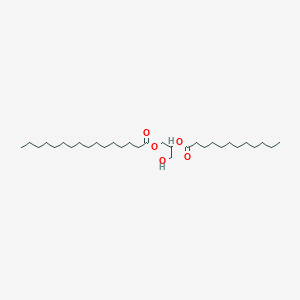
![Octadecanoic acid, 2,3-bis[(1-oxodecyl)oxy]propyl ester](/img/structure/B3026137.png)

![[1-hexadecanoyloxy-3-[(9Z,12Z)-octadeca-9,12-dienoyl]oxypropan-2-yl] (E)-octadec-9-enoate](/img/structure/B3026140.png)
![[3-[(Z)-octadec-9-enoyl]oxy-2-tetradecanoyloxypropyl] (Z)-octadec-9-enoate](/img/structure/B3026147.png)
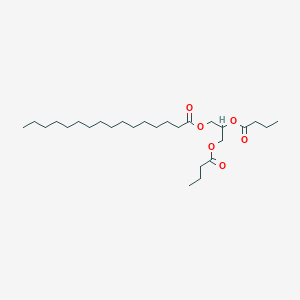
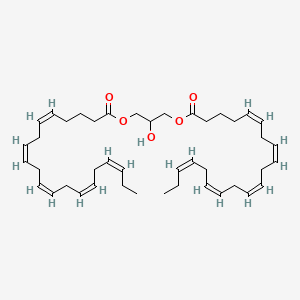
![(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-17-((R)-5-(benzyloxy)-5-oxopentan-2-yl)-10,13-dimethylhexadecahydro-1H-cyclopenta[a]phenanthrene-3,7,12-triyl tris(2-((S)-2-amino-3-methylbutanamido)acetate)](/img/structure/B3026152.png)
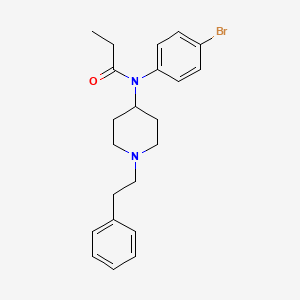
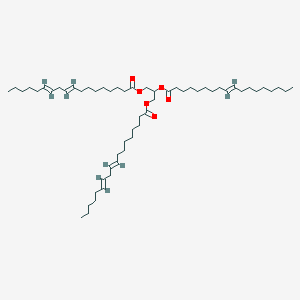
![Eicosanoic acid, 2,3-bis[(1-oxooctadecyl)oxy]propyl ester](/img/structure/B3026156.png)
![Glycerol 1-palmitate 2,3-bis[(9Z)-9-hexadecenoate]](/img/structure/B3026157.png)
![9Z-octadecenoic acid, 1,1'-[2-[(1-oxodecyl)oxy]-1,3-propanediyl] ester](/img/structure/B3026158.png)
